molecular formula C17H14Cl2O4 B12656563 4,4'-(Dichloromethylene)bisphenyl diacetate CAS No. 89347-16-0

4,4'-(Dichloromethylene)bisphenyl diacetate

Cat. No.: B12656563
CAS No.: 89347-16-0
M. Wt: 353.2 g/mol
InChI Key: OMKRDBYMAHIWNV-UHFFFAOYSA-N
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Description

4,4’-(Dichloromethylene)bisphenyl diacetate is a chemical compound with the molecular formula C17H14Cl2O4 It is known for its unique structure, which includes two phenyl rings connected by a dichloromethylene bridge and esterified with acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Dichloromethylene)bisphenyl diacetate typically involves the reaction of 4,4’-(Dichloromethylene)bisphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phenolic groups.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Dichloromethylene)bisphenyl diacetate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Dichloromethylene)bisphenyl diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the dichloromethylene bridge to a methylene bridge.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts are employed to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4,4’-(Methylene)bisphenyl diacetate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(Dichloromethylene)bisphenyl diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-(Dichloromethylene)bisphenyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloromethylene bridge and acetate groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Methylene)bisphenyl diacetate
  • 4,4’-(Dichloromethylene)bisphenol
  • 4,4’-(Dichloromethylene)bisphenyl dimethyl ether

Uniqueness

4,4’-(Dichloromethylene)bisphenyl diacetate is unique due to its dichloromethylene bridge, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

89347-16-0

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

[4-[(4-acetyloxyphenyl)-dichloromethyl]phenyl] acetate

InChI

InChI=1S/C17H14Cl2O4/c1-11(20)22-15-7-3-13(4-8-15)17(18,19)14-5-9-16(10-6-14)23-12(2)21/h3-10H,1-2H3

InChI Key

OMKRDBYMAHIWNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)(Cl)Cl

Origin of Product

United States

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